molecular formula C15H9F3N2O2 B2949274 (2E)-2-cyano-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 327062-70-4

(2E)-2-cyano-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No. B2949274
CAS RN: 327062-70-4
M. Wt: 306.244
InChI Key: GIZFPTUTFNSMDK-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-cyano-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known as TFP or TFP-amide and is a derivative of the compound curcumin, which is found in turmeric. TFP-amide has been studied for its potential use in cancer treatment, as well as its anti-inflammatory and antioxidant properties.

Scientific Research Applications

Green Chemistry Synthesis

The study by Jimenez et al. (2019) explored the synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation, employing filamentous marine and terrestrial-derived fungi for the ene-reduction to (R)-2-cyano-3-(furan-2-yl)propanamide. This approach showcased an environmentally friendly synthesis pathway, highlighting the potential of using microorganisms in organic synthesis to achieve compounds with specific stereogenic centers. The absolute configuration of the biotransformation products was determined through sophisticated theoretical calculations, emphasizing the compound's relevance in stereochemical studies and green chemistry applications (Jimenez et al., 2019).

Advanced Imaging Technologies

A notable application in imaging technologies is described by Horti et al. (2019), where a derivative of the compound was developed as a PET radiotracer specific for CSF1R, a microglia-specific marker. This advancement allows for noninvasive imaging of reactive microglia and the study of neuroinflammation in vivo, offering significant insights into neuropsychiatric disorders and the immune environment of central nervous system malignancies. The development of such PET agents exemplifies the compound's role in advancing neuroimaging techniques and understanding neuroinflammatory processes (Horti et al., 2019).

Enzymatic Polymerization for Sustainable Materials

Research by Jiang et al. (2015) on furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides presents another intriguing application. These materials serve as sustainable alternatives to polyphthalamides, highlighting the compound's utility in the development of high-performance materials with significant commercial interest. The study emphasizes the role of enzymatic polymerization in creating environmentally friendly materials, further underscoring the compound's versatility in scientific research geared toward sustainability (Jiang et al., 2015).

properties

IUPAC Name

(E)-2-cyano-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O2/c16-15(17,18)11-3-5-12(6-4-11)20-14(21)10(9-19)8-13-2-1-7-22-13/h1-8H,(H,20,21)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZFPTUTFNSMDK-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.